![molecular formula C24H20I6MgN4O8 B12293564 magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate](/img/no-structure.png)
magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate is a complex organic compound that features a magnesium ion coordinated with a triiodinated benzoate derivative. This compound is notable for its use in various scientific and industrial applications, particularly in the field of medical imaging as a contrast agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate typically involves the iodination of a benzoic acid derivative followed by acylation and amination reactions. The process begins with the iodination of 3-amino-2,4,6-triiodobenzoic acid, which is then acylated with acetic anhydride to form 3-acetamido-2,4,6-triiodobenzoic acid. This intermediate is further reacted with 2-oxopropylamine under controlled conditions to yield the final product. The magnesium ion is introduced through a coordination reaction with the benzoate derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes stringent control of reaction conditions such as temperature, pH, and reaction time to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce the acetamido group.
Substitution: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include deiodinated derivatives, acetamido-reduced compounds, and various substituted benzoate derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Widely used as a contrast agent in medical imaging techniques such as X-ray and CT scans due to its high iodine content.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate primarily involves its role as a contrast agent in medical imaging. The high atomic number of iodine atoms in the compound enhances the contrast of images by absorbing X-rays more effectively than surrounding tissues. This allows for clearer visualization of internal structures. The compound targets specific tissues and organs based on its chemical properties and the mode of administration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metrizoate magnesium: Another triiodinated benzoate derivative used as a contrast agent but with different pharmacokinetic properties.
Iohexol: A non-ionic contrast agent with lower osmolality and reduced risk of adverse reactions compared to ionic compounds.
Iopamidol: Similar to iohexol, used in various imaging procedures with a favorable safety profile.
Uniqueness
Magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate is unique due to its specific coordination with magnesium, which may offer distinct advantages in terms of stability and imaging efficacy. Its chemical structure allows for targeted imaging applications and potential use in novel diagnostic techniques .
Eigenschaften
Molekularformel |
C24H20I6MgN4O8 |
---|---|
Molekulargewicht |
1278.2 g/mol |
IUPAC-Name |
magnesium;3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)benzoate |
InChI |
InChI=1S/2C12H11I3N2O4.Mg/c2*1-4(18)3-16-10-7(13)6(12(20)21)8(14)11(9(10)15)17-5(2)19;/h2*16H,3H2,1-2H3,(H,17,19)(H,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
GKYAWXYOWNFSQR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.